molecular formula C17H21NO2S B1616549 2',6'-Diethyl-p-toluenesulfonanilide CAS No. 4703-16-6

2',6'-Diethyl-p-toluenesulfonanilide

Cat. No. B1616549
Key on ui cas rn: 4703-16-6
M. Wt: 303.4 g/mol
InChI Key: CAXHZJKUHBMSPS-UHFFFAOYSA-N
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Patent
US04147804

Procedure details

To a solution of 149.0 g (1.0 mole) of 2,6-diethylaniline in pyridine (500 ml) is added in portions at 0° C. 209.6 g (1.1 moles) of p-toluenesulfonyl chloride. The reaction mixture is allowed to come to room temperature and stir for three hours. The mixture is poured into cold aqueous 10% HCl and the crude sulfonamide solidified. The sulfonamide is filtered, washed with water and crystallized from acetic acid to give N-(2,6-diethylphenyl)-p-toluenesulfonamide m.p. 130°-131° C.
Quantity
149 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
209.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:4]=1[NH2:5])[CH3:2].[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1.Cl>N1C=CC=CC=1>[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:4]=1[NH:5][S:18]([C:15]1[CH:16]=[CH:17][C:12]([CH3:22])=[CH:13][CH:14]=1)(=[O:20])=[O:19])[CH3:2]

Inputs

Step One
Name
Quantity
149 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
209.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stir for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
FILTRATION
Type
FILTRATION
Details
The sulfonamide is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
crystallized from acetic acid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1=C(C(=CC=C1)CC)NS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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